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Compound of Interest

Compound Name: Tsugalactone

Cat. No.: B1201536 Get Quote

Disclaimer: Extensive literature searches did not yield a published total synthesis of

Tsugalactone. Therefore, this document provides a detailed account of the enantioselective

total synthesis of a structurally related γ-lactone, (+)-vittatalactone, as a representative

example. The methodologies and data presented herein are derived from the synthesis of (+)-

vittatalactone and can serve as a valuable guide for researchers interested in the synthesis of

Tsugalactone and its analogues.

Introduction
Tsugalactone and its analogues belong to the butenolide class of natural products, which are

known for their diverse and significant biological activities. These compounds have attracted

considerable attention from the synthetic community due to their potential as therapeutic

agents. This document outlines the key strategies and experimental protocols for the

enantioselective total synthesis of (+)-vittatalactone, a representative analogue of

Tsugalactone. The synthesis employs a linear sequence featuring key steps such as

enzymatic desymmetrization, Wittig reaction, Evan's asymmetric alkylation, and a TEMPO-

BAIB-mediated selective oxidation/lactonization.

Data Presentation
The following table summarizes the key quantitative data for the enantioselective total

synthesis of (+)-vittatalactone.
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Step No. Reaction
Starting
Material

Product

Reagents
and
Condition
s

Yield (%)
Stereosel
ectivity

1

Enzymatic

Desymmetr

ization

Prochiral

diol

Chiral

monoaceta

te

Amano

Lipase PS-

C II, Vinyl

acetate,

Et2O

92 >99% ee

2 Ozonolysis

Chiral

monoaceta

te

Aldehyde

O3,

CH2Cl2,

-78 °C;

then PPh3

90 -

3
Wittig

Reaction
Aldehyde

α,β-

Unsaturate

d ester

Ph3P=CH

CO2Et,

CH2Cl2

85 E/Z = 10:1

4
DIBAL-H

Reduction

α,β-

Unsaturate

d ester

Allylic

alcohol

DIBAL-H,

CH2Cl2,

-78 °C

95 -

5

Evan's

Asymmetri

c Alkylation

Chiral

oxazolidino

ne

Alkylated

oxazolidino

ne

NaHMDS,

MeI, THF,

-78 °C

88 >98% de

6
Reductive

Cleavage

Alkylated

oxazolidino

ne

Primary

alcohol

LiBH4,

THF/H2O
91 -

7

Hydroborat

ion-

Oxidation

Alkene 1,3-Diol

9-BBN,

THF; then

H2O2,

NaOH

82 -

8 Selective

Oxidation

&

1,3-Diol (+)-

Vittatalacto

ne

TEMPO,

BAIB,

CH2Cl2/H2

O

75 -
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Lactonizati

on

- Overall
Prochiral

diol

(+)-

Vittatalacto

ne

8 steps 11.8 >99% ee

Experimental Protocols
Enzymatic Desymmetrization of Prochiral Diol
A solution of the prochiral diol (1.0 g, 1 equiv.) in diethyl ether (20 mL) was treated with vinyl

acetate (2 equiv.) and Amano Lipase PS-C II (500 mg). The suspension was stirred at room

temperature and the reaction progress was monitored by TLC. Upon completion, the enzyme

was filtered off and the filtrate was concentrated under reduced pressure. The residue was

purified by flash column chromatography (Hexane/EtOAc) to afford the chiral monoacetate.

Evan's Asymmetric Alkylation
To a solution of the chiral N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C was

added sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise. After stirring for 30

minutes, methyl iodide (1.5 equiv.) was added. The reaction mixture was stirred at -78 °C for 2

hours and then allowed to warm to room temperature. The reaction was quenched with

saturated aqueous NH4Cl solution and the aqueous layer was extracted with ethyl acetate. The

combined organic layers were washed with brine, dried over anhydrous Na2SO4, and

concentrated. The crude product was purified by flash chromatography to yield the alkylated

product.

TEMPO-BAIB Mediated Selective Oxidation and
Lactonization
To a solution of the 1,3-diol (1.0 equiv.) in a mixture of CH2Cl2 and water (1:1) were added

2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.1 equiv.) and bis(acetoxy)iodobenzene (BAIB)

(1.2 equiv.). The reaction mixture was stirred vigorously at room temperature until the starting

material was consumed (monitored by TLC). The layers were separated, and the aqueous

layer was extracted with CH2Cl2. The combined organic layers were washed with saturated

aqueous Na2S2O3 solution, saturated aqueous NaHCO3 solution, and brine. The organic layer
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was dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting crude product

was purified by flash column chromatography to afford (+)-vittatalactone.

Visualizations
Synthetic Workflow for (+)-Vittatalactone
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Caption: Retrosynthetic analysis of (+)-vittatalactone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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